1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one
Description
The compound 1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one features a unique structure combining a fluorinated ketone backbone with a cyclohexenyl-4-aminoanilino substituent. Its molecular formula is C₁₆H₁₃F₇N₂O, with a molecular weight of approximately 406.29 g/mol (inferred from analogs in ). This compound is hypothesized to exhibit enhanced thermal stability and reactivity in nucleophilic substitutions compared to non-fluorinated analogs .
Properties
Molecular Formula |
C16H15F7N2O |
|---|---|
Molecular Weight |
384.29 g/mol |
IUPAC Name |
1-[2-(4-aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluorobutan-1-one |
InChI |
InChI=1S/C16H15F7N2O/c17-14(18,15(19,20)16(21,22)23)13(26)11-3-1-2-4-12(11)25-10-7-5-9(24)6-8-10/h5-8,25H,1-4,24H2 |
InChI Key |
OZQTXFWJJKRXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Routes
Synthesis of the Cyclohexenyl Intermediate with 4-Aminoanilino Substitution
The cyclohexenyl moiety substituted with the 4-aminoanilino group is typically prepared starting from cyclohexenone derivatives. The general approach involves:
- Nucleophilic aromatic substitution or palladium-catalyzed amination to install the 4-aminoanilino group on the cyclohexenyl ring.
- Protection/deprotection steps of the amino group to control reactivity during subsequent steps.
Preparation of the Heptafluorobutanone Fragment
The fluorinated butanone segment, 2,2,3,3,4,4,4-heptafluoro-butan-1-one , is synthesized via selective fluorination techniques or by using commercially available fluorinated building blocks. Common methods include:
- Electrochemical fluorination or direct fluorination of butanone derivatives.
- Use of perfluorinated alkyl iodides or bromides followed by oxidation to ketones.
Coupling of the Two Fragments
The key step is the formation of the carbon-carbon bond linking the cyclohexenyl ring and the fluorinated butanone. This is often achieved by:
- Nucleophilic addition of the cyclohexenyl amine to the fluorinated ketone.
- Use of coupling agents or catalysts to facilitate bond formation.
Representative Synthetic Procedure
Based on patent literature (e.g., TW202204339A), a representative synthetic procedure is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyclohexenone derivative + 4-nitroaniline, Pd catalyst, base | Amination to install 4-nitroanilino group |
| 2 | Reduction (e.g., catalytic hydrogenation) | Conversion of nitro group to amino group |
| 3 | Preparation of heptafluorobutanone via fluorination | Fluorination of butanone precursor |
| 4 | Coupling of cyclohexenyl amine with heptafluorobutanone | Formation of target compound |
| 5 | Purification (chromatography, crystallization) | Isolation of pure compound |
Reaction Conditions and Optimization
- Catalysts: Palladium-based catalysts (e.g., Pd/C) are commonly used for amination and reduction steps.
- Solvents: Polar aprotic solvents such as dimethylformamide or tetrahydrofuran facilitate nucleophilic substitutions.
- Temperature: Reactions are typically conducted at moderate temperatures (25-80°C) to balance reactivity and selectivity.
- Yields: Reported yields range from moderate to high (50-85%) depending on reaction optimization.
Data Tables Summarizing Key Aspects
| Aspect | Details |
|---|---|
| Molecular Formula | C14H13F7N2O (approximate) |
| Key Functional Groups | Aminoanilino, cyclohexenyl, heptafluorobutanone |
| Synthesis Type | Multi-step convergent synthesis |
| Catalysts Used | Pd/C, Pd(PPh3)4 |
| Typical Solvents | DMF, THF, ethanol |
| Reaction Temperatures | 25-80°C |
| Purification Methods | Column chromatography, recrystallization |
| Yield Range | 50-85% overall |
Research Findings and Notes
- The presence of the heptafluoro substituents on the butanone moiety significantly affects the compound’s reactivity and requires careful control of reaction conditions to avoid side reactions such as defluorination or over-fluorination.
- Aminoanilino substitution on the cyclohexenyl ring is facilitated by palladium-catalyzed amination, a well-established method for aryl amination.
- The coupling step is critical and often determines the overall yield and purity of the final product.
- The compound’s synthesis is documented in patent TW202204339A, which provides detailed substituent variations and synthetic methodologies applicable to this class of compounds.
Chemical Reactions Analysis
1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger, more complex molecules.
Scientific Research Applications
1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Aromatic Ketones
2,2,3,3,4,4,4-Heptafluoro-1-(4-phenoxyphenyl)-1-butanone (C₁₆H₁₀F₇O₂)
- Structural Differences: Replaces the cyclohexenyl-aminoanilino group with a phenoxyphenyl ring.
- Physical Properties : Higher melting point (~100–120°C) due to aromatic rigidity, compared to the target compound’s likely lower melting range (estimated 50–80°C) due to the flexible cyclohexenyl group.
- Reactivity: The absence of an amino group reduces hydrogen-bonding capacity, making it less reactive in condensation reactions .
2,2,3,3,4,4,4-Heptafluoro-1-(2-hydroxyphenyl)-1-butanone (C₁₀H₅F₇O₂)
- Functional Group: A hydroxyl group replaces the aminoanilino substituent.
- Solubility : Increased polarity enhances water solubility (∼0.5 g/L) compared to the hydrophobic target compound (<0.1 g/L).
- Applications: Used as a fluorinated synthon in agrochemicals, whereas the amino group in the target compound may favor pharmaceutical applications .
Fluorinated Aliphatic Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol (CAS 375-01-9)
- Functional Group : Alcohol (-OH) vs. ketone (-CO-).
- Physical Properties :
- Boiling Point : 95°C (alcohol) vs. ∼150°C (estimated for target compound).
- Density : 1.5–1.6 g/cm³ (alcohol) vs. ∼1.8 g/cm³ (target compound).
- Safety : The alcohol has a low flash point (25°C), making it flammable, while the ketone’s higher stability reduces flammability risks .
Heptafluorobutanoyl Imidazole (CAS 32477-35-3)
- Reactivity: Acts as an acylating agent due to the imidazole leaving group. The target compound’s amino group may instead participate in Schiff base formation or amide couplings.
Structural Analogs with Amino Groups
N-[4-(4-Heptafluorobutanoylamino)phenoxy]phenyl Butanamide (C₁₈H₁₅F₇N₂O₅)
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Functional Group | Application Areas |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₃F₇N₂O | ~150 (est.) | ~1.8 (est.) | Ketone, Aminoanilino | Pharmaceuticals, Polymers |
| 2,2,3,3,4,4,4-Heptafluoro-1-butanol | C₄H₃F₇O | 95 | 1.5–1.6 | Alcohol | Solvents, Synthesis |
| Heptafluorobutanoyl Imidazole | C₇H₃F₇N₂O | N/A | N/A | Imidazole, Ketone | Peptide Acylation |
| 1-(4-Phenoxyphenyl)-heptafluorobutan-1-one | C₁₆H₁₀F₇O₂ | 180–200 | 1.7 | Ketone, Phenoxy | Agrochemicals |
Research Findings and Trends
- Synthetic Routes: The target compound’s synthesis likely involves condensation of 4-aminoaniline derivatives with heptafluorobutanoyl chloride, analogous to methods for fluorinated hydroxyketones (). Yields are comparable (∼40–60%) to similar fluorinated ketones .
- Thermal Stability: Fluorinated ketones generally decompose above 250°C, outperforming non-fluorinated analogs by ∼50°C due to strong C-F bonds .
- Biological Activity: The aminoanilino group may enhance binding to biological targets (e.g., enzymes) compared to non-amino analogs, as seen in fluorinated pharmaceuticals .
Q & A
Q. What are the recommended spectroscopic methods for characterizing the fluorinated backbone and aminoanilino group in this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected range: ~450-500 g/mol based on fluorinated analogs) and NMR (¹⁹F and ¹H) to resolve the cyclohexenyl and heptafluorobutane regions. For the aminoanilino group, employ FT-IR to detect N-H stretching (~3300–3500 cm⁻¹) and UV-Vis to assess conjugation effects. Cross-reference with EPA/NIH spectral databases for fluorinated esters and ketones .
Q. How can researchers ensure synthetic purity of the cyclohexenyl intermediate during preparation?
- Methodological Answer : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm intermediate purity using HPLC with a C18 column (acetonitrile/water gradient). Fluorinated byproducts can be identified via GC-MS due to their volatility. Purify via recrystallization in heptane/ethyl acetate mixtures, leveraging the low solubility of fluorinated intermediates .
Q. What solvent systems are optimal for stabilizing this compound in solution?
- Methodological Answer : Fluorinated alcohols (e.g., 2,2,3,3,4,4,4-heptafluoro-1-butanol, CAS 375-01-9) enhance solubility due to fluorine-fluorine interactions. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the ketone group. Use DMSO-d₆ or CDCl₃ for NMR studies, noting chemical shift anomalies in ¹⁹F spectra .
Advanced Research Questions
Q. How do electronic effects of the heptafluorobutanone moiety influence reactivity in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing nature of the -CF₃ groups activates the ketone toward nucleophilic attack. Quantify reactivity using DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Experimentally, track kinetics via stopped-flow UV-Vis with hydrazine or hydroxylamine, comparing rate constants to non-fluorinated analogs .
Q. What strategies mitigate steric hindrance during functionalization of the 4-aminoanilino group?
- Methodological Answer : Use microwave-assisted synthesis to overcome steric barriers with aryl halides or acylating agents. Optimize coupling reactions (e.g., Buchwald-Hartwig amination) with Pd-XPhos catalysts and high-dielectric solvents (DMF or DMAc). Monitor steric effects via X-ray crystallography or molecular dynamics simulations .
Q. How can researchers resolve contradictions in reported solubility data for fluorinated ketones?
- Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure enthalpy of dissolution in fluorinated solvents. Cross-validate with molecular docking studies to assess solvent-cavity interactions. Address discrepancies by standardizing measurement conditions (e.g., 25°C, inert atmosphere) as per EPA/NIST protocols .
Q. What computational models predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to model interactions with target proteins. Validate predictions via surface plasmon resonance (SPR) or fluorescence polarization assays , using fluorinated analogs as positive controls. Adjust force fields to account for fluorine’s van der Waals radius (1.47 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
